Voclosporin-d4 -

Voclosporin-d4

Catalog Number: EVT-1501632
CAS Number:
Molecular Formula: C₆₃H₁₀₇D₄N₁₁O₁₂
Molecular Weight: 1218.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Voclosporin-d4 is a deuterated analog of voclosporin, a cyclic undecapeptide and potent calcineurin inhibitor. It is primarily used in the treatment of autoimmune conditions, particularly lupus nephritis. The compound exhibits enhanced pharmacological properties compared to its predecessor, cyclosporine A, due to structural modifications that improve its binding affinity to cyclophilin and reduce nephrotoxicity. Voclosporin-d4 is characterized by its unique chemical structure, which includes modifications at specific amino acid positions, leading to improved therapeutic efficacy and safety profiles.

Source

Voclosporin was developed as part of a strategy to enhance the immunosuppressive effects of cyclosporine A while minimizing associated side effects. It was approved by the United States Food and Drug Administration for the treatment of lupus nephritis in January 2021. The deuterated form, voclosporin-d4, is synthesized for research purposes to study its pharmacokinetics and metabolic pathways more precisely.

Classification

Voclosporin-d4 belongs to the class of drugs known as calcineurin inhibitors. These compounds function by inhibiting the activity of calcineurin, a phosphatase involved in T-cell activation and cytokine production. This mechanism is crucial for managing conditions characterized by excessive immune responses.

Synthesis Analysis

Methods

The synthesis of voclosporin-d4 involves several key steps that modify the original structure of cyclosporine A. The primary method includes:

  1. Deuteration: Specific hydrogen atoms in the voclosporin structure are replaced with deuterium isotopes to create voclosporin-d4. This modification enhances the stability and tracking of the compound during metabolic studies.
  2. Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of peptide sequences while incorporating deuterated amino acids at designated positions.

Technical Details

The synthesis typically employs high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to confirm the identity and purity of voclosporin-d4.

Molecular Structure Analysis

Structure

Voclosporin-d4 retains the cyclic undecapeptide structure characteristic of its parent compound, with eleven amino acid residues. The modifications primarily occur at the first amino acid position, where a carbon extension is introduced.

Data

  • Molecular Weight: Approximately 1214.6 Daltons.
  • Chemical Formula: C₅₃H₈₁D₄N₁₁O₁₁.
  • Isomer Forms: Voclosporin exists in both cis- and trans-isomeric forms, with the trans-isomer exhibiting greater potency.
Chemical Reactions Analysis

Reactions

Voclosporin-d4 undergoes similar chemical reactions as voclosporin, including:

  1. Binding to Cyclophilin: The interaction with cyclophilin leads to inhibition of calcineurin activity.
  2. Metabolic Pathways: Deuteration alters metabolic pathways slightly but retains similar mechanisms as its non-deuterated counterpart.

Technical Details

The pharmacokinetics of voclosporin-d4 can be studied using deuterium labeling techniques, which allow for precise tracking in biological systems through mass spectrometry.

Mechanism of Action

Process

Voclosporin-d4 inhibits calcineurin by binding to cyclophilin A, preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition blocks T-cell activation and cytokine production, particularly interleukin-2, which is critical in autoimmune responses.

Data

The efficacy of voclosporin-d4 in reducing proteinuria and improving renal function has been demonstrated in clinical trials focused on lupus nephritis treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white to slightly off-white crystalline solid.
  • Solubility: Poorly soluble in water; solubility can be enhanced through formulation strategies.

Chemical Properties

  • LogP Value: Approximately 3.3, indicating moderate lipophilicity.
  • Stability: The deuterated form exhibits enhanced stability compared to non-deuterated counterparts due to reduced hydrogen bonding interactions.
Applications

Scientific Uses

Voclosporin-d4 is primarily utilized in research settings to:

  1. Study Metabolism: The deuterated form allows for detailed studies on metabolic pathways and pharmacokinetics.
  2. Investigate Efficacy: Its unique properties make it suitable for evaluating immunosuppressive effects in various autoimmune models.
  3. Drug Development: As a research tool, voclosporin-d4 aids in the development of new therapeutic strategies targeting calcineurin pathways without the nephrotoxic effects associated with traditional therapies.
Introduction to Voclosporin-d4

Definition and Structural Characteristics of Deuterated Calcineurin Inhibitors

Voclosporin-d4 (chemical name: 6-[(2S,3R,4R,6E)-3-Hydroxy-4-Methyl-2-(Methylamino)-6,8-nonadienoic acid]cyclosporin A-d4; molecular formula: C₆₃H₁₀₇D₄N₁₁O₁₂) features deuterium atoms incorporated at the 5,6,7,7 positions of the diene moiety within its amino acid-1 side chain [5] [9]. This structural modification results in a molecular weight of 1218.65 g/mol, compared to 1214.65 g/mol for non-deuterated voclosporin [5] [6]. The deuterium atoms replace hydrogen atoms at these unsaturated carbon positions, which are sites of potential metabolic oxidation in the parent molecule [9].

Crystallographic analyses confirm that the deuteration does not alter the core three-dimensional conformation essential for calcineurin inhibition. Like voclosporin, Voclosporin-d4 maintains the ability to form a heterodimeric complex with cyclophilin A, enabling high-affinity binding to calcineurin's catalytic subunit [3] [7]. The deuterated compound exists as a white to off-white solid with solubility in organic solvents like benzene and methanol, but limited aqueous solubility, consistent with the parent molecule's hydrophobic profile [2] [5].

Table 1: Structural Characteristics of Voclosporin-d4

CharacteristicValue/Description
Molecular FormulaC₆₃H₁₀₇D₄N₁₁O₁₂
Molecular Weight1218.65 g/mol
Deuterium Positions5,6,7,7 of diene chain (AA-1 side chain)
Isotopic Purity>98% (typical commercial specifications)
Crystal PropertyWhite to off-white solid; mp >129°C (dec.)
SolubilityBenzene (slight), Methanol (slight)
Storage ConditionsAmber vial, -20°C under inert atmosphere

Role of Stable Isotope Labeling in Pharmacological Research

Stable isotope labeling, exemplified by deuterated compounds like voclosporin-d4, provides a powerful methodology for elucidating drug metabolism and disposition without perturbing biological activity. Deuterium (²H), a non-radioactive heavy isotope of hydrogen, exhibits nearly identical chemical behavior to protium (¹H) but imparts distinct mass differences detectable via mass spectrometry [6] [9]. This enables researchers to:

  • Trace Metabolic Pathways: Voclosporin-d4 acts as an internal tracer in mass spectrometry-based assays, allowing unambiguous differentiation between administered drug and endogenous metabolites. This is critical for identifying metabolic "hot spots" and quantifying metabolite formation kinetics [9].
  • Enhance Analytical Specificity: In LC-MS/MS systems, the +4 Da mass shift of voclosporin-d4 eliminates interference from endogenous compounds or unlabeled voclosporin, improving accuracy in pharmacokinetic studies [5] [9].
  • Quantify Drug Interactions: As a co-administered internal standard, it enables precise measurement of voclosporin concentrations during drug-drug interaction studies, particularly those involving CYP3A4/P-glycoprotein inhibitors/inducers [1] [9].
  • Study Protein Binding: Deuterium labeling facilitates investigations into calcineurin-drug binding thermodynamics through techniques like isothermal titration calorimetry, where mass differences help distinguish bound vs. unbound fractions [7].

Importantly, deuterium kinetic isotope effects (KIEs) – where deuterium substitution slows reaction rates – are minimized in voclosporin-d4 due to the deuteration sites not being primary oxidative metabolic targets. This preserves metabolic similarity to the parent drug [9].

Historical Development and Rationale for Voclosporin-d4 Synthesis

The synthesis of voclosporin-d4 emerged from parallel efforts to optimize the therapeutic profile of calcineurin inhibitors and develop advanced research tools for their study. Voclosporin itself was developed as a structural analog of cyclosporine A (CsA), modified at the amino acid-1 (MeBmt) residue to enhance potency and metabolic stability [4] [7]. Specifically, a single carbon extension was introduced at the AA-1 position, yielding a molecule with increased calcineurin binding affinity and a shifted metabolic pathway [4] [7].

The rationale for creating voclosporin-d4 specifically stems from two research needs:

  • Metabolic Pathway Clarification: Unlike CsA, which undergoes extensive metabolism at multiple sites (notably producing nephrotoxic metabolites like AM1), voclosporin's primary metabolism occurs via hydroxylation at amino acid 9, forming the IM9 metabolite [7]. Voclosporin-d4 allows precise quantification of this metabolic shift in vitro and in vivo.
  • Reduction of Metabolite Interference: Early analytical methods for voclosporin faced challenges in distinguishing the parent drug from structurally similar metabolites. The deuterated version provides an unequivocal mass spectrometric signature for reference standards [5] [6].

The synthetic route to voclosporin-d4 mirrors the semisynthetic approach for voclosporin but incorporates deuterated precursors at the diene formation stage:

  • Cyclosporin A Starting Material: Sourced from fermentation processes [4] [10].
  • Acetylation: Reaction with acetic anhydride/pyridine/DMAP yields acetyl-cyclosporin A [4] [10].
  • Ozonolysis: Cleaves the terminal alkene of MeBmt to an aldehyde intermediate [4] [10].
  • Deuterated Diene Installation: Key deuterated propargyltrimethylsilane-d4 is employed with bis(cyclopentadienyl)zirconium chloride hydride and silver perchlorate to generate the deuterated trans-alkene side chain [4] [10].
  • Deacetylation: Base-mediated removal of the acetyl group yields voclosporin-d4, purified via preparative HPLC [4] [10].

Table 2: Research Applications of Voclosporin-d4

Application DomainSpecific Use CasesAnalytical Techniques Employed
Metabolic ResearchIdentification of IM9 metabolite formation kinetics; Assessment of CYP-mediated oxidationLC-MS/MS; High-resolution MS
Drug-Drug Interaction StudiesQuantifying interactions with CYP3A4/Pgp inhibitors (ketoconazole) or inducers (rifampin)LC-MS/MS with multiplexed ion monitoring
Protein Binding StudiesCalcineurin binding affinity measurements; Competitive binding with cyclophilin ASurface Plasmon Resonance; Isothermal Calorimetry
PharmacokineticsAbsolute bioavailability studies; Tissue distribution profilingRadio-HPLC; Quantitative Whole-Body Autoradiography
Analytical Reference StandardsInternal standard for regulatory bioanalysis; Method validationGLP-compliant LC-MS/MS

The development of voclosporin-d4 thus represents a convergence of medicinal chemistry and analytical innovation, enabling deeper exploration of next-generation calcineurin inhibitors while adhering to rigorous regulatory standards for drug characterization.

Properties

Product Name

Voclosporin-d4

Molecular Formula

C₆₃H₁₀₇D₄N₁₁O₁₂

Molecular Weight

1218.65

Synonyms

6-[(2S,3R,4R,6E)-3-Hydroxy-4-methyl-2-(methylamino)-6,8-nonadienoic acid]cyclosporin A-d4; ISATX 247-d4; R 1524-d4; trans-ISA 247-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.